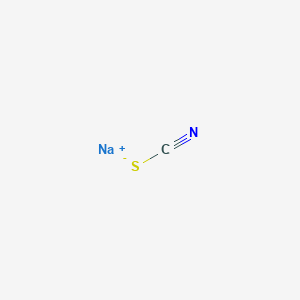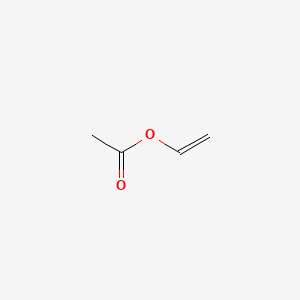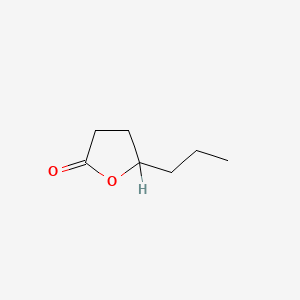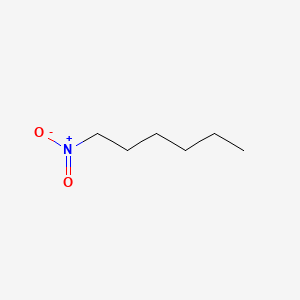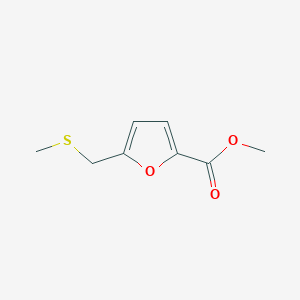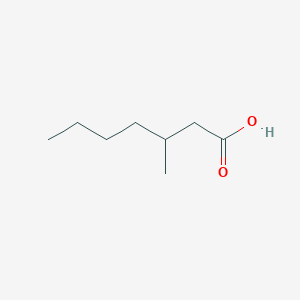
3-Methylheptanoic acid
Overview
Description
3-Methyl-heptanoic acid is a medium-chain fatty acid.
Scientific Research Applications
Synthesis Methods : Improved methods for synthesizing 3-Methylheptanoic acid have been developed, focusing on high purity and yield. These methods involve reactions of crotonic acid with sec-butyl alcohol, followed by reactions with n-butylmagnesium bromide and hydrolysis under alkali conditions (Li Wei, 2010).
Chiral Synthesis : Research has been conducted on the synthesis of both (R)‐ and (S)‐3‐Methylheptanoic Acids, starting from chiral methyl molecules. These methods can be applied to synthesize a wide variety of chiral 3-methyl alkanoic acids (Shunji Zhang, Yong‐Ling Shi, & W. Tian, 2015).
Environmental Metabolism : 3-Methylheptanoic acid's metabolic pathways in the environment and its impacts have been studied. For instance, the metabolism of 3-methylheptane, a related compound, in rats showed various urinary metabolites, providing insights into environmental and biological transformations of such compounds (M. Serve et al., 1993).
Synthetic Applications : 3-Methylheptanoic acid has been used as an intermediate in various synthetic applications, including the synthesis of esters and other organic compounds. This indicates its utility in organic chemistry and materials science (J. Munch‐Petersen, 2003).
Human Metabolism : Studies have explored the human metabolism of compounds related to 3-Methylheptanoic acid, such as 2-ethylhexanoic acid, and its major urinary metabolites. This research is crucial for understanding the biotransformation and potential health impacts of these compounds in humans (Dana Stingel et al., 2007).
Biochemical Research : The compound has been used in the synthesis of amino acids and peptides, which are important in biochemical and pharmacological research. For example, derivatives of 3-Methylheptanoic acid have been synthesized for studies related to amino acids in antibiotics (K. Mori & H. Iwasawa, 1980).
properties
IUPAC Name |
3-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVESMWJFKVAFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972894 | |
| Record name | 3-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylheptanoic acid | |
CAS RN |
57403-74-4 | |
| Record name | 3-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

